molecular formula C21H15BrN2O4 B2597586 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1424702-08-8

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2597586
CAS No.: 1424702-08-8
M. Wt: 439.265
InChI Key: FEFYADOWJNKVSP-UHFFFAOYSA-N
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Description

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a complex organic compound that features a unique combination of functional groups, including a brominated chromenyl moiety, a cyano group, and a benzodioxinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2H-chromen-3-yl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Cyano Group: The brominated intermediate is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group.

    Coupling with Benzodioxinyl Moiety: The final step involves coupling the cyano intermediate with 2,3-dihydro-1,4-benzodioxin-6-ylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyanation steps, as well as automated purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of chromone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromenyl derivatives.

Scientific Research Applications

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    3-(6-fluoro-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom, in particular, may influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4/c22-16-1-3-18-14(9-16)7-13(12-28-18)8-15(11-23)21(25)24-17-2-4-19-20(10-17)27-6-5-26-19/h1-4,7-10H,5-6,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYADOWJNKVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC4=C(C=CC(=C4)Br)OC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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